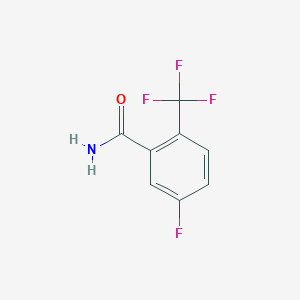

5-Fluoro-2-(trifluoromethyl)benzamide

Vue d'ensemble

Description

The compound 5-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative, which is a class of compounds that have garnered interest in various fields of chemistry and medicine. These compounds are particularly notable for their potential applications in imaging and pharmaceuticals due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

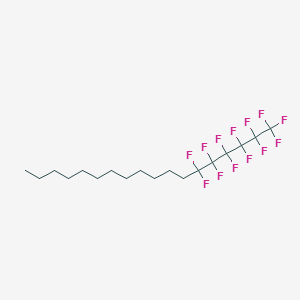

The synthesis of fluorinated benzamide analogs, such as those related to this compound, involves several steps, including the introduction of fluorine or trifluoromethyl groups into the benzamide structure. For instance, the synthesis of fluorine-18 labeled benzamide analogs for PET imaging involves the displacement of a mesylate precursor with [18F]fluoride . Another approach includes the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, which is obtained by the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone .

Molecular Structure Analysis

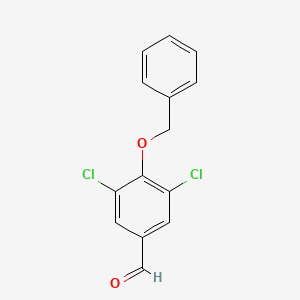

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the study of a 2 × 6 isomer grid of difluorobenzene benzamides revealed that the fluorine atoms contribute to the formation of short C–H⋯F interactions, which can affect the molecule's aggregation behavior .

Chemical Reactions Analysis

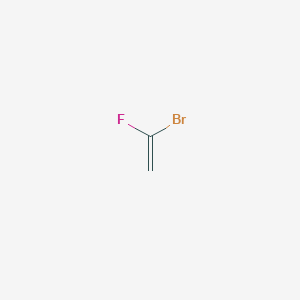

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from β,β-difluoroenamides . Additionally, the Fries rearrangement has been applied to fluorinated benzamides, such as the microwave-assisted synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the benzamide structure can lead to enhanced thermal stability, low moisture absorption, and high hygrothermal stability, as demonstrated by the properties of fluoro-polyimides derived from fluorinated benzamides . Furthermore, the antimicrobial activity of fluorinated benzamides has been investigated, with several compounds showing high activity against fungi and Gram-positive microorganisms .

Applications De Recherche Scientifique

Antimicrobial Activity

5-Fluoro-2-(trifluoromethyl)benzamide derivatives have been explored for their antimicrobial properties. Fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which are structurally related to this compound, have shown significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Antitumor Efficacy

In cancer research, benzamide derivatives like this compound have been investigated for their potential in antitumor treatments. A study highlighted the antitumor activity of a benzamide derivative, MS-27-275, showing significant inhibition of tumor growth in various human tumor cell lines (Saito et al., 1999).

Medicinal Chemistry Applications

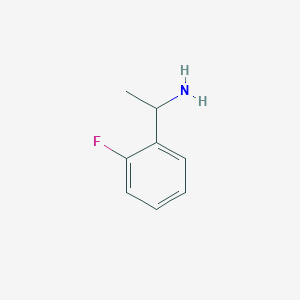

The compound has been utilized in medicinal chemistry, particularly in the synthesis of targeted molecular structures. An example is its use in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, demonstrating its versatility in synthesizing functional groups crucial in medicinal chemistry (Wang, Mei, & Yu, 2009).

Neurological Research

In neurological research, a structurally similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used as a molecular imaging probe to study serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).

Crystal Structure Analysis

The crystal structure of various N-[2-(trifluoromethyl)phenyl]benzamides, including this compound, has been analyzed to understand their molecular configurations and potential applications in material science (Suchetan et al., 2016).

Palladium-Catalyzed Arylations

The compound has been studied for its reactivity in palladium-catalyzed direct arylations, contributing to advancements in organic synthesis and pharmaceutical chemistry (Laidaoui et al., 2016).

Safety and Hazards

Orientations Futures

Fluorine-containing compounds, including those with trifluoromethyl groups, are of significant interest in pharmaceutical research. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration . Therefore, compounds like 5-Fluoro-2-(trifluoromethyl)benzamide may continue to be of interest in future research and development efforts.

Analyse Biochimique

Biochemical Properties

The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the compound’s interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Compounds with a trifluoromethyl group are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The trifluoromethyl group’s significant electronegativity can influence its binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSNFNZCKPANLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372129 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654-95-5 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

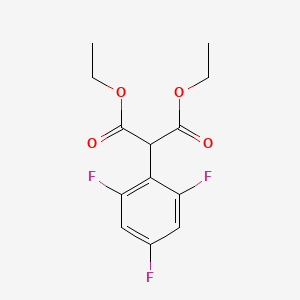

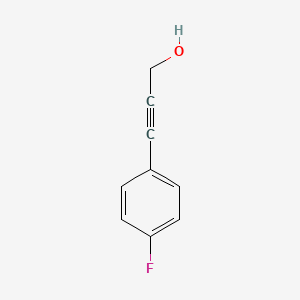

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

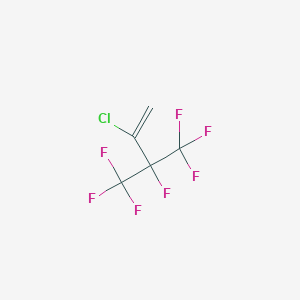

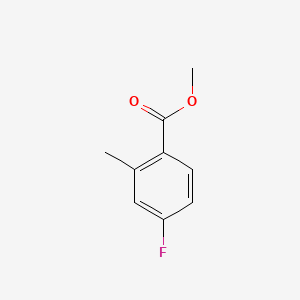

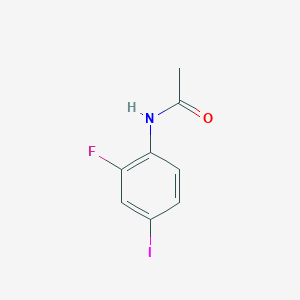

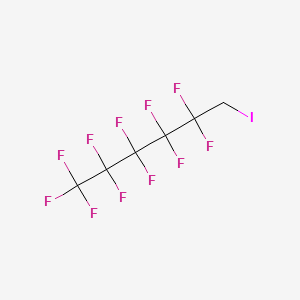

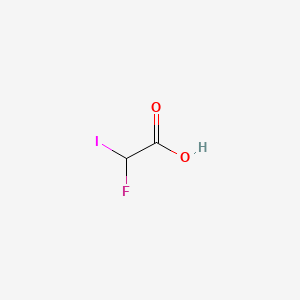

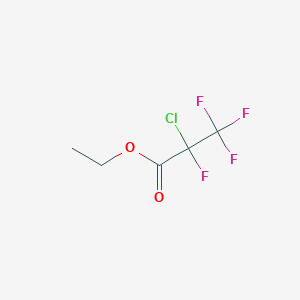

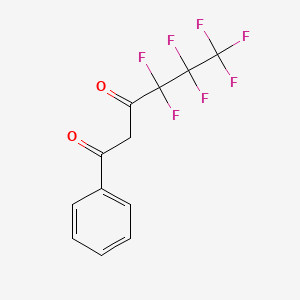

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.